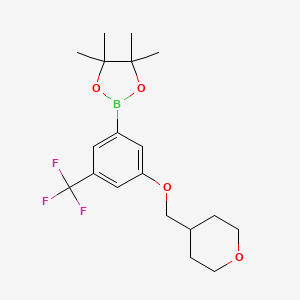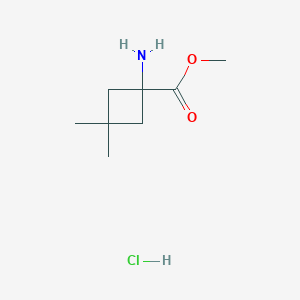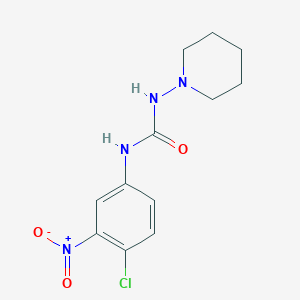
3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester" is a boronic ester derivative that is of significant interest in organic synthesis and drug discovery. Boronic esters are versatile intermediates in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials .
Synthesis Analysis
The synthesis of boronic esters typically involves the reaction of organolithium or organomagnesium reagents with trialkyl borates followed by esterification with pinacol. In the case of trifluoromethyl-substituted boronic esters, lithiation-boronation protocols are commonly employed . Additionally, palladium-catalyzed borylation of aryl bromides with pinacol has been reported as an effective method for synthesizing substituted boronic esters . These methods provide access to a variety of boronic esters, including those with trifluoromethyl groups, which are valuable in medicinal chemistry due to their ability to modulate the biological activity of drug molecules .
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by the presence of a boron atom connected to two oxygen atoms forming a boronate ester group. The trifluoromethyl group attached to the phenyl ring is a strong electron-withdrawing group that can influence the reactivity and stability of the boronic ester. X-ray crystallography has been used to determine the structures of related boronic acids and esters, providing insight into their geometry and electronic properties .
Chemical Reactions Analysis
Boronic esters participate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling, which is facilitated by palladium catalysis. This reaction allows for the formation of biaryl compounds by coupling boronic esters with aryl halides . The trifluoromethyl group in the boronic ester can enhance the reactivity in these cross-coupling reactions due to its electron-withdrawing nature. Additionally, boronic esters can undergo protodeboronation, especially under basic conditions or elevated temperatures, which can be a competing side reaction during cross-coupling .
Physical and Chemical Properties Analysis
Boronic esters are generally stable compounds that can be isolated and purified. Their physical properties, such as melting points and solubility, can vary depending on the substituents attached to the phenyl ring and the boron atom. The presence of a trifluoromethyl group increases the acidity of the boronic ester, which can affect its solubility and stability. The pinacol ester group is often used to protect the boronic acid, making the compound more resistant to protodeboronation and easier to handle .
Aplicaciones Científicas De Investigación
Synthesis and Coupling Applications
Synthesis of Boronic Acids and Esters
The compound is utilized in the synthesis of various boronic acids and their pinacol esters, which are foundational components in organic synthesis. For instance, a study outlined the preparation of 1-alkyl-1H-pyrazol-4-yl and 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol esters, emphasizing their stability and usefulness as reagents in organic synthesis (Ivachtchenko et al., 2004).
Suzuki Coupling
The compound is notably involved in Suzuki coupling reactions, a pivotal method for creating carbon-carbon bonds in organic chemistry. For example, studies have demonstrated its role in the Suzuki-Miyaura cross-coupling to prepare specific organic compounds, highlighting its significance in creating complex molecular structures (Nojima et al., 2016).
Advanced Material Synthesis
Creation of Phosphorescent Materials
Surprisingly, simple arylboronic esters, a category to which our compound belongs, exhibit phosphorescence at room temperature. This property is rare in organic molecules without heavy atoms, suggesting potential applications in the development of new materials for optical devices (Shoji et al., 2017).
Development of Polymeric Materials
The compound is utilized in the synthesis of polymeric materials with tailored properties. For instance, it's used in the synthesis of Perfluorocyclobutyl (PFCB) copolymers, showing its versatility in creating materials with specific optical and thermal properties (Neilson et al., 2007).
Potential in Drug Delivery Systems
- Hydrogen Peroxide-Cleavable Polymers: The compound has been integrated into poly(ester-amide)s, which can be cleaved by hydrogen peroxide. This property suggests its potential application in drug delivery systems, allowing for the controlled release of drugs in response to specific biological stimuli (Cui et al., 2017).
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(oxan-4-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)15-9-14(19(21,22)23)10-16(11-15)25-12-13-5-7-24-8-6-13/h9-11,13H,5-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDAQVFYXLSPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)


![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)


![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B3010258.png)